(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.
Formation of the acrylamide linkage: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.
Addition of the methylthio group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acrylamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a methylthio group.
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its reactivity and biological activity.
Biological Activity
(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular pathways and molecular targets.
Anticancer Activity
One of the most significant areas of investigation for this compound is its anticancer properties . Studies have shown that related compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of benzothiophene have demonstrated antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.33 to 7.10 μM depending on the specific structure and substitutions present in the molecule .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 0.50 |
Compound B | MCF-7 | 0.82 |
Compound C | HeLa | 1.28 |
Compound D | A2780 | 0.63 |
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various biological systems, making it a candidate for further research in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with enzymes that play critical roles in cancer progression and inflammation.
- Cell Signaling Modulation : It influences signaling pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that related compounds may affect ROS levels, contributing to their protective effects against oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Study on Breast Cancer Cells : A detailed study evaluated the antiproliferative effects of various benzothiophene derivatives on breast cancer cell lines, highlighting the promising activity of compounds similar to this compound .
- Inflammatory Response in Animal Models : Research involving animal models demonstrated that compounds with similar structures significantly reduced markers of inflammation when administered after inducing inflammatory responses .
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-24-15-9-6-14(7-10-15)8-11-20(23)21-12-18(22)17-13-25-19-5-3-2-4-16(17)19/h2-11,13,18,22H,12H2,1H3,(H,21,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNBBFJXOFUHO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.